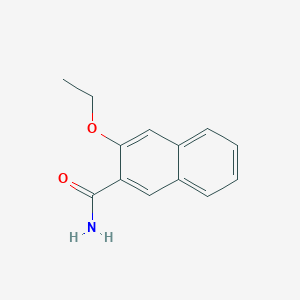

3-ethoxy-2-naphthamide

Overview

Description

3-ethoxy-2-naphthamide (ENA) is a chemical compound that belongs to the family of naphthamides. It is a white crystalline solid that is soluble in organic solvents like ethanol, chloroform, and acetone. ENA has been used in various scientific research studies due to its unique properties and applications.

Scientific Research Applications

Antimicrobial and Biofilm Inhibitory Activity

Naphthamides, including derivatives of 3-ethoxy-2-naphthamide, have demonstrated significant pharmacological potential due to their strong activities against microorganisms. Recent research has revealed that certain naphthamide derivatives exhibit notable biofilm inhibition activity against both Gram-negative (Escherichia coli) and Gram-positive (Bacillus subtilis) bacteria. This is particularly significant as biofilms make bacteria resistant to various antimicrobial treatments, and inhibiting biofilm formation is key to preventing future drug resistance (Ejaz et al., 2021).

Chiral Separation and Scale-up

In the field of chiral separation, which is crucial for the production of certain pharmaceuticals, 2-methoxy-1-naphthamide (a related compound to this compound) was used to demonstrate a highly productive technique known as second-order asymmetric transformation (SOAT). This method proved to be significantly more productive than temperature-cycle-induced deracemization (TCID), allowing for easier scale-up (Oketani et al., 2019).

Synthetic Applications

In synthetic chemistry, derivatives of this compound have been employed in various reactions. For example, a study focused on the reaction of ethyl 1, 3-dihydroxy-2-naphthoate with ammonia and aniline, leading to the formation of 1, 3-dihydroxy-2-naphthamide and 1, 3-dihydroxy-2-naphthanilide, respectively. These reactions are important for understanding the chemical properties and potential applications of naphthamide derivatives (Huang, 1958).

Electrochemical Applications

Electrochemical polymerization studies involving poly [3-(1-naphthylthiophene)], synthesized from a coupling reaction involving a 1-naphthyl Grignard reagent and 3-bromothiophene, provide insights into the electrochemical properties of naphthamide-related compounds. These studies are essential for developing new materials with specific electrical properties (Dogbéavou et al., 1997).

Photoreactions and Solvent Interactions

Photoreactions of 1-(2-naphthoyl)aziridine (NAz) in various solvents have been investigated, leading to the formation of different secondary amides and other compounds. These reactions highlight the complex interactions between naphthamide derivatives and different solvents, which are relevant in photochemistry and material science (Nishimoto et al., 1982).

properties

IUPAC Name |

3-ethoxynaphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-16-12-8-10-6-4-3-5-9(10)7-11(12)13(14)15/h3-8H,2H2,1H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYOCIPVQLFIALY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=CC=CC=C2C=C1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

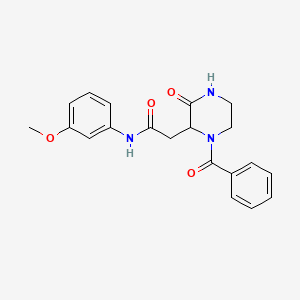

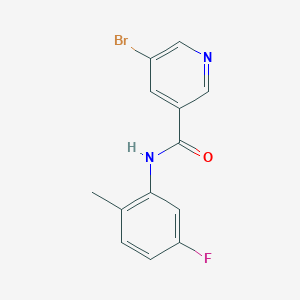

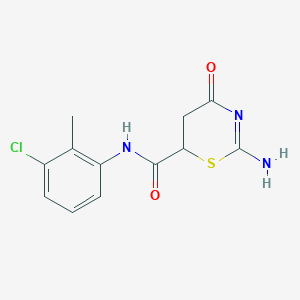

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-methylphenoxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B4424978.png)

![methyl 2-methyl-4-[5-methyl-4-(4-morpholinylmethyl)-2-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4424986.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide](/img/structure/B4424996.png)

![4-chloro-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4425011.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylcyclohexanecarboxamide](/img/structure/B4425018.png)

![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[2-(4-pyridinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B4425025.png)

![N-[1-(4-bromophenyl)ethyl]urea](/img/structure/B4425038.png)

![1,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.0~2,10~.0~4,9~]pentadeca-2,4,6,8-tetraen-11-one](/img/structure/B4425057.png)

![5-[4-(benzyloxy)phenyl]-2H-tetrazole](/img/structure/B4425069.png)

![2-[4-(2-furoyl)-1-piperazinyl]-4-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4425073.png)

![N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}acetamide](/img/structure/B4425079.png)